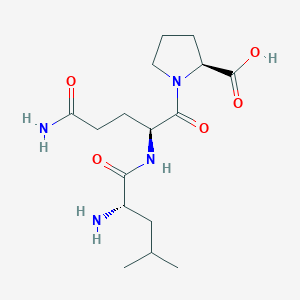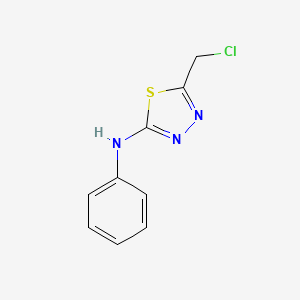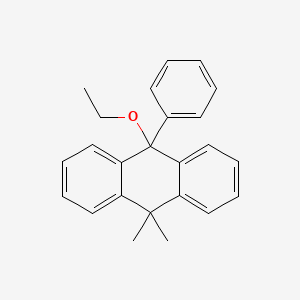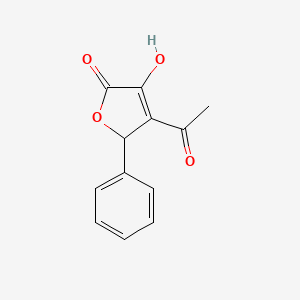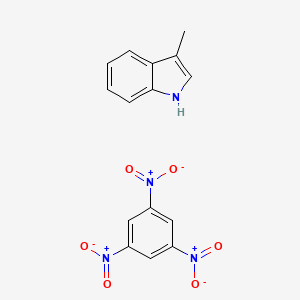
3-methyl-1H-indole;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1H-indole: and 1,3,5-trinitrobenzene are two distinct chemical compounds with unique properties and applications. 1,3,5-trinitrobenzene is a nitro compound characterized by three nitro groups attached to a benzene ring . Both compounds have significant roles in various scientific and industrial applications.
Preparation Methods
3-methyl-1H-indole: can be synthesized through several methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Other methods include the Bartoli indole synthesis, Hemetsberger indole synthesis, and the reduction of oxindoles to indoles .
1,3,5-trinitrobenzene: is typically prepared by the nitration of benzene derivatives. The process involves the direct substitution of 1,3-dinitrobenzene with nitric acid in fuming sulfuric acid . This method requires long heating to achieve the desired product.
Chemical Reactions Analysis
3-methyl-1H-indole: undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation: Oxidation of 3-methyl-1H-indole can lead to the formation of indole-3-carboxylic acid.
Reduction: Reduction reactions can convert nitro derivatives of indole to amino derivatives.
1,3,5-trinitrobenzene: primarily undergoes:
Scientific Research Applications
3-methyl-1H-indole: has numerous applications in scientific research:
1,3,5-trinitrobenzene: is used in:
Mechanism of Action
3-methyl-1H-indole: exerts its effects through various mechanisms:
Microbial metabolism: It is produced by the metabolism of tryptophan by gut bacteria and influences intestinal homeostasis.
Receptor activation: It can activate nuclear receptors and regulate intestinal hormones.
1,3,5-trinitrobenzene: acts primarily through:
Comparison with Similar Compounds
3-methyl-1H-indole: is similar to other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1,3,5-trinitrobenzene: is comparable to other nitro compounds like:
2,4,6-trinitrotoluene (TNT): Widely used as an explosive.
1,3-dinitrobenzene: Used in the synthesis of dyes and explosives.
Properties
CAS No. |
14480-19-4 |
|---|---|
Molecular Formula |
C15H12N4O6 |
Molecular Weight |
344.28 g/mol |
IUPAC Name |
3-methyl-1H-indole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H9N.C6H3N3O6/c1-7-6-10-9-5-3-2-4-8(7)9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6,10H,1H3;1-3H |
InChI Key |
FGKJLPCPQCOVDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC=CC=C12.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


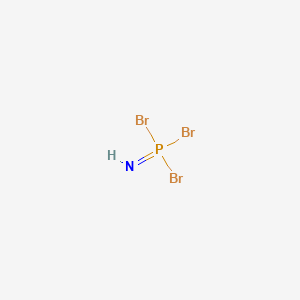
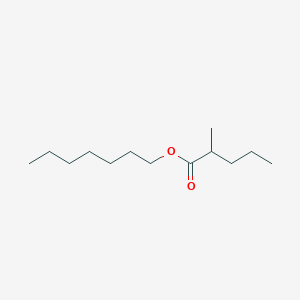
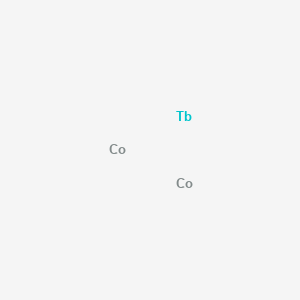
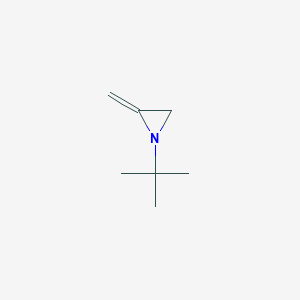
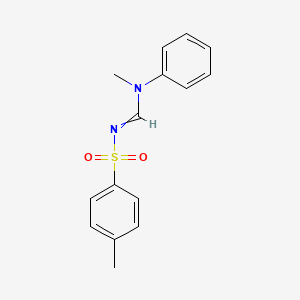
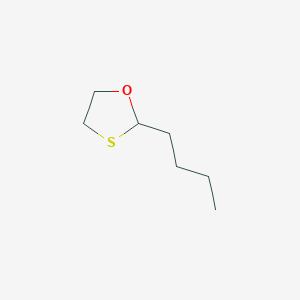
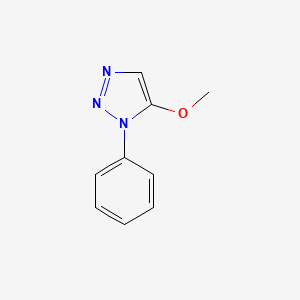

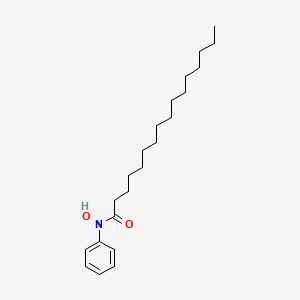
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
